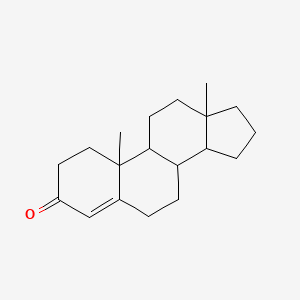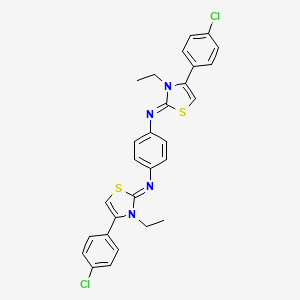
Thiazolidine, 3-(4-(3,5-dichloro-2-pyridyl)thiobutyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
チアゾリジン、3-(4-(3,5-ジクロロ-2-ピリジル)チオブチル)-、塩酸塩は、チアゾリジン類に属する化学化合物です。チアゾリジン類は、硫黄原子と窒素原子を含む5員環を持つ複素環式化合物です。この特定の化合物は、チオブチル鎖を介してチアゾリジン環に結合した3,5-ジクロロ-2-ピリジル基の存在を特徴としています。塩酸塩形は、それが塩酸と形成された塩であり、水への溶解性を高めることを示しています。
準備方法
合成経路と反応条件: チアゾリジン、3-(4-(3,5-ジクロロ-2-ピリジル)チオブチル)-、塩酸塩の合成は、通常、次の手順を含みます。
チアゾリジン環の形成: チアゾリジン環は、システインまたはシステイン誘導体をアルデヒドまたはケトンと反応させることによって合成できます。
3,5-ジクロロ-2-ピリジル基の導入: 3,5-ジクロロ-2-ピリジル基は、適切なピリジン誘導体がチオール基と反応する求核置換反応によって導入できます。
チオブチル鎖の形成: チオブチル鎖は、チアゾリジン誘導体をアルカリ条件下でブチルハライドと反応させることによって形成できます。
塩酸塩の形成: 最終的な手順は、化合物を塩酸で処理して塩酸塩を形成することです。
工業生産方法: この化合物の工業生産方法は、大規模生産のために上記の合成経路を最適化する可能性が高いです。これには、連続フロー反応器の使用、反応条件(温度、圧力、溶媒)の最適化、結晶化またはクロマトグラフィーなどの精製技術による高純度および収率の確保が含まれます。
反応の種類:
酸化: 化合物は、特に硫黄原子で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、ピリジル環またはチアゾリジン環で起こる可能性があり、ジヒドロ誘導体の形成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用できます。
置換: アミン、チオール、アルコキシドなどの求核剤をアルカリ条件下で使用できます。
生成される主要な生成物:
酸化: スルホキシドまたはスルホン。
還元: チアゾリジンまたはピリジル環のジヒドロ誘導体。
置換: 様々な置換ピリジル誘導体。
4. 科学研究の応用
チアゾリジン、3-(4-(3,5-ジクロロ-2-ピリジル)チオブチル)-、塩酸塩は、いくつかの科学研究の応用を持っています。
化学: 特に複素環式化合物の開発において、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 化合物は、特にチアゾリジン誘導体を含む酵素阻害に関する研究に使用できます。
医学: チアゾリジン誘導体は、抗炎症、抗糖尿病、抗がん特性を含む潜在的な治療効果について研究されてきました。
産業: 化合物は、その潜在的な生物活性のため、農薬や除草剤などの農薬の開発に使用できます。
科学的研究の応用
Thiazolidine, 3-(4-(3,5-dichloro-2-pyridyl)thiobutyl)-, hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition, particularly those involving thiazolidine derivatives.
Medicine: Thiazolidine derivatives have been studied for their potential therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Industry: The compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
作用機序
チアゾリジン、3-(4-(3,5-ジクロロ-2-ピリジル)チオブチル)-、塩酸塩の作用機序は、特定の分子標的との相互作用を含みます。
分子標的: 化合物は、チオール基を含む酵素または受容体と相互作用し、それらの活性を阻害または調節する可能性があります。
関与する経路: 化合物は、分子標的との特定の相互作用に応じて、炎症、細胞増殖、またはアポトーシスに関連するシグナル伝達経路に影響を与える可能性があります。
類似の化合物:
- チアゾリジン、3-(3-(3,5-ジクロロ-2-ピリジル)チオプロピル)-、塩酸塩
- チアゾリジン、3-(5-(3,5-ジクロロ-2-ピリジル)チオペンチル)-、塩酸塩
比較:
- 構造上の違い: 主な違いは、チアゾリジン環をピリジル基に接続するアルキル鎖の長さです。これは、化合物の溶解性、反応性、生物活性に影響を与える可能性があります。
類似化合物との比較
- Thiazolidine, 3-(3-(3,5-dichloro-2-pyridyl)thiopropyl)-, hydrochloride
- Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyl)thiopentyl)-, hydrochloride
Comparison:
- Structural Differences: The main difference lies in the length of the alkyl chain connecting the thiazolidine ring to the pyridyl group. This can affect the compound’s solubility, reactivity, and biological activity.
- Uniqueness: Thiazolidine, 3-(4-(3,5-dichloro-2-pyridyl)thiobutyl)-, hydrochloride is unique due to its specific alkyl chain length, which may confer distinct biological properties compared to its analogs.
特性
CAS番号 |
41956-53-0 |
|---|---|
分子式 |
C12H17Cl3N2S2 |
分子量 |
359.8 g/mol |
IUPAC名 |
3-[4-(3,5-dichloropyridin-2-yl)sulfanylbutyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H16Cl2N2S2.ClH/c13-10-7-11(14)12(15-8-10)18-5-2-1-3-16-4-6-17-9-16;/h7-8H,1-6,9H2;1H |
InChIキー |
PDVQJRZXKZSVMU-UHFFFAOYSA-N |
正規SMILES |
C1CSCN1CCCCSC2=C(C=C(C=N2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)
![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)



![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)
![Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)



